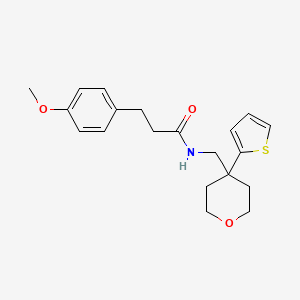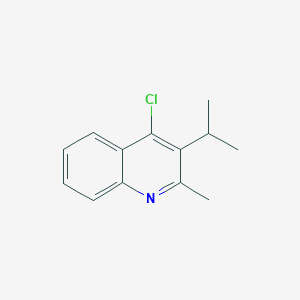
4-Chloro-2-methyl-3-(propan-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Chloro-2-methyl-3-(propan-2-yl)quinoline” is a quinoline derivative . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . So far, a wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The specific molecular structure of “4-Chloro-2-methyl-3-(propan-2-yl)quinoline” would include these rings along with the specified chloro, methyl, and isopropyl (propan-2-yl) substitutions.
Chemical Reactions Analysis
The synthesis of quinoline derivatives often involves aromatic nucleophilic substitution . For example, one procedure known as the Pfitzinger–Borsche reaction involves isatin reacting with an alpha-methylene carbonyl compound in the presence of a base in ethanol .
Scientific Research Applications
- Quinoline derivatives serve as essential scaffolds for drug development. Researchers have explored the synthesis and functionalization of 4-Chloro-2-methyl-3-(propan-2-yl)quinoline to create potential leads for novel pharmaceuticals .
- Positional variations of nitrogen atoms within the quinoline core affect PDE10A inhibition efficacy .
- Dynamic kinetic resolution and transition metal-catalyzed reactions have been employed to produce chiral alcohols with potential therapeutic applications .
Medicinal Chemistry and Drug Discovery
PDE10A Inhibition
Anti-Depressant Molecules
Materials Science
properties
IUPAC Name |
4-chloro-2-methyl-3-propan-2-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN/c1-8(2)12-9(3)15-11-7-5-4-6-10(11)13(12)14/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJBXWZOABNBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-3-(propan-2-yl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

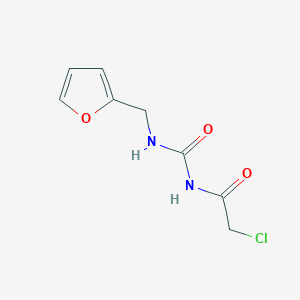
![1-(2-(3-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2574845.png)

![1-({4'-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2574847.png)
![N-(2-methoxyethyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2574848.png)
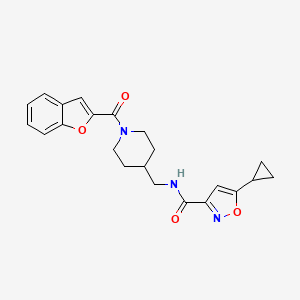

![4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2574853.png)
![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2574855.png)
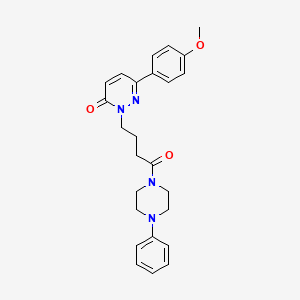
![2-[(8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2574857.png)
![N-(sec-butyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574860.png)

